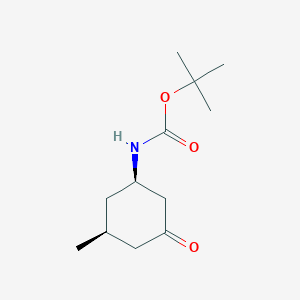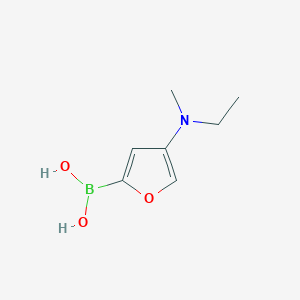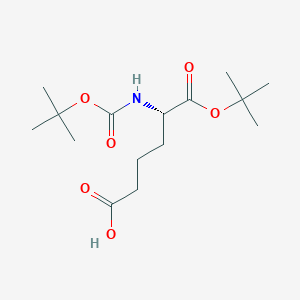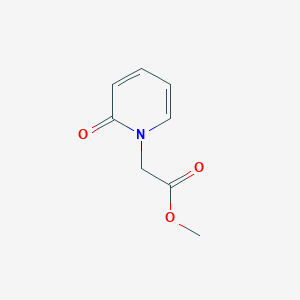
2-Propoxyethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxyethyl benzoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from the reaction of benzoic acid and 2-propoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propoxyethyl benzoate can be synthesized through the esterification reaction between benzoic acid and 2-propoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as modified clay, can improve the conversion rate and reduce the formation of by-products. The reaction mixture is typically subjected to distillation to separate the desired ester from other components.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propoxyethyl benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position in the compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: 2-Propoxyethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propoxyethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug formulation and delivery systems.
Industry: Utilized as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes and cosmetics.
Mécanisme D'action
The mechanism of action of 2-Propoxyethyl benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release benzoic acid and 2-propoxyethanol, which may exert their effects through different pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Methyl benzoate: An ester formed from benzoic acid and methanol.
Isopropyl benzoate: An ester formed from benzoic acid and isopropanol.
Uniqueness
2-Propoxyethyl benzoate is unique due to the presence of the propoxy group, which imparts different solubility and reactivity properties compared to other benzoates. This makes it suitable for specific applications where other benzoates may not be as effective.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-propoxyethyl benzoate |
InChI |
InChI=1S/C12H16O3/c1-2-8-14-9-10-15-12(13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clé InChI |
OALFAAFIQJBHRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)





![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)
